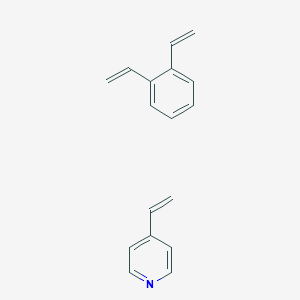

1,2-Bis(ethenyl)benzene;4-ethenylpyridine

説明

特性

IUPAC Name |

1,2-bis(ethenyl)benzene;4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C7H7N/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-3-5-8-6-4-7/h3-8H,1-2H2;2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEZUDXJCGHIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939037 | |

| Record name | 1,2-Diethenylbenzene--4-ethenylpyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless small beads; [Vertellus MSDS] | |

| Record name | Diethenylbenzene, polymer with 4-ethenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9017-40-7, 178157-25-0 | |

| Record name | Pyridine, 4-ethenyl-, polymer with diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009017407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-ethenyl-, polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diethenylbenzene--4-ethenylpyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethenylbenzene, polymer with 4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Poly 1,2 Bis Ethenyl Benzene Co 4 Ethenylpyridine Copolymers

Advanced Polymerization Techniques

The synthesis of poly(1,2-bis(ethenyl)benzene-co-4-ethenylpyridine) leverages several sophisticated polymerization methods to produce materials with tailored properties for various applications. These techniques are crucial for controlling the physical form and molecular structure of the resulting copolymers.

Suspension Polymerization for Microsphere Synthesis

Suspension polymerization is a widely utilized method for producing spherical polymer particles, or microspheres, of poly(divinylbenzene-co-4-vinylpyridine). tandfonline.comresearchgate.net In this heterogeneous process, the monomers (1,2-bis(ethenyl)benzene and 4-ethenylpyridine), along with a radical initiator like benzoyl peroxide, are dispersed as droplets in an aqueous phase. ineosopen.org A stabilizer is used to prevent the droplets from coalescing. researchgate.net The polymerization occurs within these individual monomer droplets, resulting in solid, spherical copolymer beads. researchgate.netineosopen.org

This technique is particularly effective for creating macroporous microspheres, which have applications as adsorbents and catalyst supports. tandfonline.comnih.gov The porous structure is typically generated by including a porogen (an inert diluent) in the monomer phase. tandfonline.com During polymerization, the growing copolymer chains precipitate within the monomer droplet, forming a porous network. The properties of these microspheres, such as particle size and porosity, can be tailored by adjusting synthesis variables. tandfonline.com For instance, beaded copolymers with particle sizes ranging from 0.4 to 0.8 mm have been successfully synthesized via radical suspension copolymerization. ineosopen.org

Table 1: Typical Reagents in Suspension Polymerization of 4-Vinylpyridine (B31050) and Divinylbenzene (B73037)

| Component | Function | Example |

|---|---|---|

| Monomers | Building blocks of the polymer | 4-vinylpyridine, Divinylbenzene, Styrene (B11656) |

| Cross-linker | Forms network structure | Divinylbenzene researchgate.net |

| Initiator | Starts the polymerization | Benzoyl Peroxide ineosopen.org |

| Continuous Phase | Dispersing medium | Water |

| Stabilizer | Prevents droplet aggregation | Poly(vinyl alcohol) |

Precipitation Polymerization Approaches

Precipitation polymerization offers another route to synthesize cross-linked poly(divinylbenzene-co-4-vinylpyridine) microspheres. spiedigitallibrary.org In this method, the monomers and initiator are initially dissolved in a solvent in which the resulting polymer is insoluble. liverpool.ac.uk As polymerization proceeds, the growing copolymer chains precipitate out of the solution to form particles. liverpool.ac.uk

A key advantage of this technique is that it often does not require any stabilizer to produce monodisperse (uniformly sized) particles. The rigidity of the highly cross-linked surfaces of the particles provides stability against coagulation. Monodisperse poly(divinylbenzene-co-4-vinylpyridine) microspheres have been prepared using 2,2'-Azobisisobutyronitrile (AIBN) as an initiator in an acetonitrile solvent. spiedigitallibrary.org

One variation is distillation-precipitation polymerization, which has been shown to produce microspheres with smoother surfaces, more functional groups, and better hydrophilicity compared to conventional precipitation polymerization, although typically with lower yields. spiedigitallibrary.org

Initiated Chemical Vapor Deposition (iCVD) for Thin Films

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique used to deposit thin polymer films onto a substrate. mit.edudrexel.edu This method is ideal for creating conformal coatings on sensitive or complex surfaces. In the iCVD process, monomer and initiator vapors are introduced into a vacuum chamber. mit.edu The initiator, often a peroxide, is thermally decomposed into radicals by passing over heated filaments. These radicals then initiate polymerization of the monomer that has adsorbed onto a cooled substrate at the base of the chamber. mit.edudrexel.edu

This technique allows for the synthesis of exceptionally clean polymer films with tunable molecular weights and no residual solvent. drexel.edu The iCVD process has been used to create a wide variety of copolymer films, and the mechanism can be characterized by conventional free-radical copolymerization equations. mit.eduresearchwithrowan.com Specifically for applications involving 4-vinylpyridine, iCVD can be used to create pH-responsive hydrogel films. nih.gov The incorporation of 4-vinylpyridine units allows the film to swell at low pH, a property that can be harnessed for applications like controlled drug release. nih.gov

Table 2: Key Parameters in the iCVD Process

| Parameter | Description | Significance |

|---|---|---|

| Filament Temperature | Temperature of the heated filaments to decompose the initiator. | Controls the rate of radical generation. |

| Substrate Temperature | Temperature of the cooled stage where the substrate rests. | Controls the monomer adsorption and deposition rate. |

| Monomer Flow Rate | The rate at which monomer vapor is introduced into the chamber. | Influences film growth rate and composition. |

| Initiator Flow Rate | The rate at which initiator vapor is introduced. | Affects the initiation rate and polymer molecular weight. |

Controlled/Living Radical Polymerization (e.g., Anionic, RAFT)

Controlled/living radical polymerization (CLRP) techniques provide precise control over the molecular weight, architecture, and dispersity of polymers. nsrrc.org.tw

Anionic Polymerization: Living anionic polymerization is a powerful method for synthesizing well-defined polymers. uni-bayreuth.de However, the polymerization of divinylbenzene (DVB) is complex due to the presence of two vinyl groups, which can lead to cross-linking. researchgate.net Despite this, researchers have successfully achieved the living anionic polymerization of DVB isomers by carefully selecting initiators and reaction conditions, such as using oligo(α-methylstyryl)lithium in the presence of potassium tert-butoxide at low temperatures (−78 °C). researchgate.netresearchgate.net This allows for the selective polymerization of one vinyl group, leaving the other as a pendant group on the polymer chain. researchgate.net This approach has been used to create soluble copolymers of 1,4-DVB and 2-vinylpyridine (B74390). researchgate.net The living nature of the carbanionic chain ends of poly(vinylpyridine)s allows for the sequential polymerization of other monomers to form well-defined block copolymers. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CLRP method that can be applied to a wide range of monomers, including vinylpyridines. nsrrc.org.twrsc.org This technique involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization. nih.gov The process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov RAFT has been successfully used to prepare poly(4-vinylpyridine) homopolymers and block copolymers. mdpi.comresearchgate.net For example, a poly(4-vinylpyridine) macro-chain transfer agent can be synthesized and subsequently used to initiate the polymerization of a second monomer to form a diblock copolymer. researchgate.net

Co-precipitation Polymerization Strategies

Co-precipitation polymerization is a technique where polymer formation and precipitation occur concurrently, often in the presence of a template molecule or another polymer. This method has been employed to synthesize composite materials where the poly(divinylbenzene-co-4-vinylpyridine) network is formed around or alongside another component. For instance, novel composite materials have been synthesized by the co-precipitation polymerization of functional monomers and polystyrene-co-divinylbenzene. nih.gov In such systems, intermolecular forces like hydrogen bonding and π−π stacking can play a crucial role in directing the formation of the final polymer structure. nih.gov

Monomer Reactivity and Copolymer Composition Control

The final composition and microstructure of a copolymer are determined by the relative reactivities of the monomers used in the polymerization. This relationship is quantified by monomer reactivity ratios (r₁ and r₂). nih.gov The reactivity ratio for a given monomer is the ratio of the rate constant for its reaction with its own radical type to the rate constant for its reaction with the other monomer's radical type.

The values of r₁ and r₂ dictate the sequence of monomer units in the polymer chain:

r₁ > 1, r₂ < 1: Monomer 1 is more reactive than monomer 2; the copolymer will be enriched in monomer 1.

r₁r₂ ≈ 1: The copolymerization is ideal, and the monomer units are randomly distributed along the chain.

r₁r₂ ≈ 0: The monomers have a high tendency to alternate in the polymer chain. researchgate.net

r₁ > 1, r₂ > 1: The system tends to form a mixture of homopolymers.

Understanding these ratios is essential for controlling the copolymer composition. By adjusting the initial monomer feed ratio, one can tailor the final copolymer composition to achieve desired properties. tue.nlchemrxiv.org For the 1,2-bis(ethenyl)benzene and 4-ethenylpyridine system, determining these reactivity ratios experimentally is key to predicting and controlling the incorporation of each monomer into the copolymer backbone, thus influencing properties such as cross-link density, basicity, and thermal stability.

Role of 4-Ethenylpyridine (4-Vinylpyridine) in Polymer Architecture

The incorporation of 4-ethenylpyridine into the copolymer network imparts unique functionalities primarily due to the nitrogen atom in the pyridine (B92270) ring. This nitrogen atom can act as a site for coordination with metal ions, quaternization reactions, and hydrogen bonding, making the copolymer useful in applications such as catalysis, ion exchange, and as a sorbent. lew.ro

The presence of 4VP influences the polymer's polarity and thermal properties. Poly(4-vinylpyridine) exhibits different thermal behavior compared to its un-modified counterparts, and its modification with metal complexes can even induce crystallinity in an otherwise amorphous polymer. researchgate.net In the copolymer architecture, the 4VP units introduce a degree of hydrophilicity and chemical reactivity that is absent in pure poly(divinylbenzene) networks. The bulky nature of organometallic groups, if attached to the pyridine, can retard the polymerization process, leading to lower molecular weights between cross-links. researchgate.net Morphological changes in the polymer can be induced by chemical modifications to the uncoordinated pyridine units, such as protonation or peralkylation, which alters the photophysical properties of the material. scirevfew.net

Optimization of Monomer Feed Ratios for Tunable Properties

The molar ratio of 1,2-bis(ethenyl)benzene to 4-ethenylpyridine in the initial monomer feed is a critical parameter for controlling the properties of the final copolymer. By adjusting this ratio, one can tune the cross-link density, hydrophilicity, and functional site density of the polymer network.

Increasing the proportion of 4VP in the feed leads to a higher density of pyridine functional groups in the polymer, enhancing properties like metal ion chelation or catalytic activity. Conversely, a higher DVB content increases the cross-link density, which generally improves mechanical strength, thermal stability, and solvent resistance, but may reduce the material's swelling capacity and the accessibility of functional sites. researchgate.net

Studies on analogous systems, such as divinylbenzene-co-N-vinylpyrrolidone, have demonstrated that an optimal balance of surface area and hydrophilicity can be achieved at intermediate monomer ratios, leading to the highest binding capacity for polar analytes. researchgate.net This principle applies to the DVB-4VP system, where the feed ratio must be optimized for the intended application. For example, in separation applications, a lower percentage of the polar 4VP monomer might be superior for separating non-polar analytes from polar ones. researchgate.net

Table 1: Effect of Monomer Feed Ratio on Copolymer Properties (Illustrative)

| 4-VP Mole Fraction in Feed | DVB Mole Fraction in Feed | Expected Cross-link Density | Expected Functional Site Density | Anticipated Primary Application |

|---|---|---|---|---|

| Low | High | High | Low | Structural support, non-polar separations |

| Medium | Medium | Medium | Medium | Catalysis, balanced adsorption |

Investigation of Reactivity Ratios in Copolymerization Kinetics

The reactivity ratios, r1 (for 4VP) and r2 (for DVB), are essential parameters that describe the kinetics of copolymerization. They represent the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. The accurate determination of these ratios is crucial for predicting the copolymer composition and microstructure. chemrxiv.org

The fact that both r values are typically less than one in these systems suggests a tendency towards alternating copolymerization, though with a slight preference for the incorporation of the monomer that is more abundant in the feed. researchgate.net Determining reactivity ratios for systems involving DVB is complex because DVB has two vinyl groups that can react. Once one vinyl group reacts, the second (pendant) vinyl group has a different reactivity, effectively turning the process into a three-component system, which complicates kinetic analysis. future4200.commcmaster.ca

Cross-linking Density and Network Formation

The formation of a three-dimensional network is a defining characteristic of the copolymerization of a monovinyl monomer like 4VP with a divinyl cross-linker like DVB. The density of this network is a primary determinant of the material's macroscopic properties.

Impact of Cross-linker Concentration on Polymer Network Structure

The concentration of 1,2-bis(ethenyl)benzene acts as the primary control over the cross-link density of the polymer network. An increased concentration of DVB in the monomer feed leads to a higher number of cross-links per unit volume of the polymer. researchgate.net This has several significant consequences for the network structure and properties.

A higher cross-linker concentration accelerates the formation of the polymer network, leading to a higher gel content at earlier stages of the polymerization. researchgate.net The resulting network is more rigid, with shorter polymer chains between cross-linking points. This increased rigidity typically enhances the material's thermal stability and mechanical properties, such as its elastic modulus. chemrxiv.org However, a very high degree of cross-linking can also lead to a more brittle material. mdpi.com Furthermore, the swelling capacity of the polymer in solvents is inversely related to the cross-link density; a higher DVB content results in a less swellable material. researchgate.net

Table 2: Influence of DVB Concentration on Network Properties in Styrene-DVB Copolymers

| DVB Concentration (wt%) | Average Particle Size | Surface Morphology | Cross-linking Density |

|---|---|---|---|

| 5.0 | Larger, irregular | Fused and agglomerated | Low |

| 10.0 | ↓ | Smoother, more spherical | ↓ |

| 20.0 | ↓ | Smooth and uniform | ↓ |

| 30.0 | Smaller, more uniform | Uniformly spherical | High |

(Data derived from findings on Styrene-DVB systems, which are analogous to 4VP-DVB) researchgate.net

Control of Macroscopic and Nanoscopic Network Properties

Nanoscopic properties, such as the porous morphology of the network, are controlled by the polymerization conditions, particularly the presence and nature of a porogen. A porogen is a solvent in which the monomers are soluble but the resulting polymer is not. As polymerization proceeds, the growing polymer chains precipitate, forming a network structure with pores filled by the porogen. scispace.com The final pore size distribution, surface area, and pore volume can be finely tuned by selecting the appropriate type and amount of porogen. strath.ac.ukacs.org For instance, using a "good" solvent for the polymer chains results in a microporous structure, while a "poor" solvent (a precipitant) leads to a macroporous, heterogeneous network. scispace.com The use of oligomeric porogens, sometimes in combination with solvent porogens, provides a valuable method for fine-tuning the porous morphology and can produce resins with bimodal pore size distributions. strath.ac.ukresearchgate.net

Therefore, by carefully selecting the DVB/4VP ratio, the DVB isomer composition, and the porogen system, it is possible to design copolymers with tailored macroscopic and nanoscopic properties for specific applications.

Controlled Morphology Synthesis

Monodisperse polymer microspheres, characterized by a uniform particle size, are highly desirable for applications such as chromatography, where they ensure a uniform packing and flow profile, and in controlled release systems. Several techniques have been developed for the preparation of monodisperse microspheres of crosslinked copolymers.

Distillation-Precipitation Polymerization: This method has been successfully employed for the synthesis of monodisperse poly(divinylbenzene-co-4-vinylpyridine) microspheres. In this technique, the polymerization is initiated in a solvent mixture where the resulting polymer is insoluble. As the polymerization proceeds, one of the solvents is distilled off, leading to the precipitation of monodisperse polymer particles. The microspheres prepared by this method have been shown to have a smooth surface and a good degree of monodispersity.

Precipitation Polymerization: This is another common method for producing monodisperse microspheres. The polymerization is carried out in a dilute solution with a solvent that is a poor solvent for the resulting polymer. As the polymer chains grow, they collapse and aggregate to form nuclei, which then grow into monodisperse particles.

Seeded Polymerization: This technique involves the use of pre-formed monodisperse seed particles. The seed particles are swollen with the monomer mixture and a porogen, and then a second-stage polymerization is carried out. This method allows for excellent control over the final particle size and can be used to create core-shell structures.

The following interactive table provides a conceptual overview of how different synthesis parameters in distillation-precipitation polymerization can influence the characteristics of the resulting microspheres.

Table 2: Conceptual Influence of Synthesis Parameters on Monodisperse Microsphere Characteristics

| Parameter | Effect on Particle Size | Effect on Monodispersity |

|---|---|---|

| Increase Monomer Concentration | Increase | May Decrease |

| Increase Initiator Concentration | Increase | May Decrease |

| Increase Crosslinker Concentration | May Decrease | May Increase |

| Choice of Solvent | Significant Effect | Significant Effect |

The controlled synthesis of monodisperse poly(1,2-bis(ethenyl)benzene-co-4-ethenylpyridine) microspheres with tailored porosity is a key enabling technology for the advancement of various scientific and industrial applications.

Design and Synthesis of Core-Shell Structures

The fabrication of core-shell structures involving poly(1,2-bis(ethenyl)benzene-co-4-ethenylpyridine) is a versatile approach to developing materials with combined or enhanced properties. A common and effective method for creating such nanoparticles is seeded emulsion polymerization. mdpi.com This technique allows for the sequential polymerization of monomers onto existing seed particles, leading to a distinct core-shell morphology.

In a typical synthesis, a seed latex, which could be comprised of a homopolymer or a copolymer, is first prepared. For instance, a poly(1,2-bis(ethenyl)benzene) core could be synthesized, followed by the seeded polymerization of 4-ethenylpyridine and additional 1,2-bis(ethenyl)benzene to form the shell. The process involves introducing the seed latex into a reactor with the monomers for the shell, an initiator, and an emulsifier. The reaction is carefully controlled to ensure that the new polymer forms a shell around the seed particles rather than nucleating new particles.

The successful formation of a core-shell structure can be confirmed by monitoring the increase in particle size and maintaining a uniform particle size distribution. mdpi.com For example, transmission electron microscopy (TEM) can be employed to visualize the core-shell morphology. The table below outlines a representative recipe for the synthesis of core-shell nanoparticles using seeded emulsion polymerization.

| Component | Role | Typical Concentration |

| Seed Latex (e.g., Poly(1,2-bis(ethenyl)benzene)) | Core material | Varies based on desired core size |

| 4-Ethenylpyridine | Shell monomer | Varies based on desired shell thickness |

| 1,2-Bis(ethenyl)benzene | Shell cross-linker | Varies based on desired shell cross-link density |

| Initiator (e.g., Potassium persulfate) | Initiates polymerization | ~0.1-0.5 wt% of monomers |

| Emulsifier (e.g., Sodium dodecyl sulfate) | Stabilizes particles | ~0.5-2.0 wt% of monomers |

| Deionized Water | Dispersion medium | Continuous phase |

Another approach for creating core-shell structures is reversible addition-fragmentation chain transfer (RAFT) graft polymerization. This method can be utilized to graft polymer chains from the surface of pre-formed core microspheres. For instance, crosslinked poly(1,2-bis(ethenyl)benzene) core particles, which possess residual vinyl groups on their surface, could be used to initiate the grafting of poly(4-ethenylpyridine) chains in the presence of a RAFT agent. uq.edu.au This technique offers excellent control over the grafted polymer's molecular weight and the thickness of the shell.

Regulation of Particle Size Distribution

Controlling the particle size and achieving a narrow size distribution are critical for many applications of polymeric microspheres. Suspension polymerization is a widely used technique for synthesizing polymer particles in the micrometer range. researchgate.net Several parameters can be adjusted to regulate the particle size of poly(1,2-bis(ethenyl)benzene-co-4-ethenylpyridine) copolymers during suspension polymerization.

Key Parameters Influencing Particle Size in Suspension Polymerization:

Agitation Speed: The stirring rate is inversely proportional to the final particle size. Higher agitation speeds lead to the formation of smaller monomer droplets, resulting in smaller polymer particles. researchgate.net

Initiator Concentration: Increasing the amount of initiator generally leads to a decrease in the average particle size. researchgate.net

Cross-linker Concentration: The amount of the cross-linking agent, 1,2-bis(ethenyl)benzene, can influence the particle uniformity. An optimal concentration can lead to a more uniform particle size distribution. researchgate.net

Type and Concentration of Stabilizer: The choice and amount of the suspending agent (e.g., polyvinyl alcohol) are crucial for preventing the coalescence of monomer droplets and controlling the final particle size. A higher concentration of a suitable stabilizer typically results in smaller and more stable particles.

The following table summarizes the effect of various synthesis parameters on the particle characteristics of copolymers synthesized via suspension polymerization.

| Parameter | Effect on Average Particle Size | Effect on Particle Size Distribution |

| Increasing Agitation Speed | Decreases | May narrow the distribution |

| Increasing Initiator Amount | Decreases | Optimum uniformity at low amounts |

| Increasing Cross-linker Amount | Can influence uniformity | Optimum uniformity at high amounts |

| Type of Diluent | No significant effect | Can affect surface morphology |

Precipitation polymerization is another method that can be employed to produce monodisperse microspheres. In this technique, the polymerization is initiated in a homogeneous solution where the monomers are soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate and form particles. This method can be effective for producing particles in the sub-micron to micron range. uq.edu.au

Formation of Conformal and Uniform Thin Films

The deposition of conformal and uniform thin films of poly(1,2-bis(ethenyl)benzene-co-4-ethenylpyridine) is essential for applications in coatings, sensors, and electronics. Spin coating is a common technique for producing thin films from polymer solutions. The final film thickness and uniformity are dependent on several factors, including the polymer solution's concentration, the solvent's volatility, and the spin speed.

For copolymers containing 4-ethenylpyridine, the formation of thin films can also be influenced by interactions with substrates or other materials in solution. For instance, the complexation of the pyridine units can be utilized to control film formation. A detailed study on the formation of poly(4-vinylpyridine)-CoBr₂ complex thin films revealed that both dynamic and static conditions can be used to control the concentration of the complex within the film. rsc.org

Approaches to Control Thin Film Formation:

Dynamic Approach: This involves varying the time the substrate is exposed to a solution containing a complexing agent. This method has been shown to result in consecutive breakthrough increases in the concentration of the complex within the layer over time. rsc.org

Static Approach: This approach involves varying the concentration of the complexing agent in the solution. The relationship between the concentration in the solution and the concentration in the film can be described by adsorption isotherms, such as the Langmuir–Freundlich model. rsc.org

The formation of a three-dimensional network through cross-linking with 1,2-bis(ethenyl)benzene can impact the swelling behavior of the thin films in various solvents. The presence of the cross-linker can limit the diffusion of monomers and affect the distribution of the grafted polymer within the film. nih.gov This can be advantageous in creating stable and robust thin films.

Advanced Characterization of Poly 1,2 Bis Ethenyl Benzene Co 4 Ethenylpyridine Materials

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and chemical environment of the copolymer.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful copolymerization of 1,2-DVB and 4VP and for studying the interactions of the polymer with other chemical species, such as metal ions. The FTIR spectrum of the copolymer exhibits characteristic absorption bands corresponding to the vibrational modes of both monomeric units.

The presence of 4-vinylpyridine (B31050) units in the copolymer network is confirmed by absorption bands observed between 1599 cm⁻¹ and 1558 cm⁻¹, which are attributed to the C=C and C=N stretching vibrations of the pyridine (B92270) ring. nih.gov The incorporation of crosslinking agents, if different from DVB, can also be verified; for example, a significant absorption band around 1745 cm⁻¹ would indicate the C=O stretching vibration from methacrylate-based crosslinkers. nih.gov

FTIR is particularly valuable for investigating the coordination chemistry of the copolymer. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with metal ions. This interaction leads to noticeable changes in the FTIR spectrum. Studies on metal-complexed poly(4-vinylpyridine-co-divinylbenzene) reveal that the coordination of the pyridine nitrogen to a metal center can be directly observed. dntb.gov.uascientific.netresearchgate.net For instance, the interaction with Cu(II) ions has been shown to decrease the motion of the pyridine ring, which can be estimated through the analysis of FTIR difference and deconvoluted spectra. researchgate.net This coordination alters the dipole moments of the in-plane and out-of-plane C-H bending vibrations of the ring. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Poly(1,2-DVB-co-4VP) and Related Copolymers

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2850–2952 | C–H stretching vibrations | nih.gov |

| 1599–1558 | C=C and C=N stretching vibrations of the pyridine ring | nih.gov |

| 1745 | C=O stretching vibration (if methacrylate (B99206) crosslinkers are used) | nih.gov |

| 1173–1101 | C-O-C stretching vibration (if methacrylate crosslinkers are used) | nih.gov |

| 700-758 | Benzene (B151609) disubstituted ring vibrations from DVB | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and composition of the copolymer. Both ¹H NMR and ¹³C NMR are employed for a comprehensive structural analysis.

In the ¹H NMR spectrum of a DVB-containing copolymer, signals corresponding to the aromatic protons are typically observed in the range of 6.9 to 7.4 ppm. orientjchem.org The remaining vinylic hydrogens from unreacted pendant vinyl groups may show signals between 5.25 and 5.8 ppm. orientjchem.org

¹³C NMR spectroscopy, often enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to resolve overlapping signals and confirm the structure. The resonance for the phenyl carbons of the DVB unit typically appears around 128 ppm. orientjchem.org In copolymers with 4VP, the quaternary carbon of the pyridine ring shows a multiplet signal, indicating sensitivity to the sequence of monomer units (compositional and configurational sequences). niscpr.res.in For example, in a poly(4VP-co-14DMB) material, ¹³C NMR signals were observed at δ = 163 ppm (aromatic carbons of the pyridine ring) and δ = 59 ppm (backbone -CH₂- and -CH- groups). nih.gov These detailed spectral assignments allow for the confirmation of the proposed copolymer structure and can be used to determine the molar ratio of the monomers incorporated into the polymer chains. nih.govniscpr.res.in

Table 2: Typical NMR Chemical Shifts (δ) for DVB and 4VP Containing Copolymers

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 6.9 - 7.4 | Aromatic protons (DVB and 4VP) | orientjchem.org |

| ¹H | 5.25 - 5.8 | Vinylic protons (pendant vinyl groups) | orientjchem.org |

| ¹³C | 163 | Aromatic carbons in the pyridine ring | nih.gov |

| ¹³C | 128 | Phenyl carbons (DVB) | orientjchem.org |

| ¹³C | 59 | Backbone -CH₂- and -CH- groups | nih.gov |

| ¹³C | 115, 138 | Vinylic carbons (CH=CH₂) | orientjchem.org |

Small-Angle X-ray Scattering (SAXS) is a critical technique for investigating the nanoscale structure and supramolecular ordering within the copolymer network. It is particularly effective for identifying mesomorphic structures and order-disorder transitions. scispace.com

In studies of 4-vinylpyridine-divinylbenzene networks, SAXS has been used to demonstrate the formation of ordered structures, particularly at low degrees of cross-linking (e.g., 0.5 and 1.0 mol % divinylbenzene). scispace.com The presence of sharp scattering peaks in the SAXS profile indicates a well-defined, periodic nanoscale structure. Conversely, as the degree of cross-linking increases (e.g., to 2.0 mol % divinylbenzene), these ordered structures may no longer be observed, which is reflected in the disappearance of the scattering peaks. scispace.com This highlights the deteriorating effect of high cross-link density on the formation of ordered supramolecular assemblies. scispace.com Even in more densely cross-linked systems where long-range order is absent, an increase in scattering intensity can suggest strong compositional fluctuations that precede an order-disorder transition. scispace.com

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the physical form, surface features, and internal structure of the copolymer materials, from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology, particle shape, and porous nature of poly(1,2-DVB-co-4VP) materials. When synthesized as microspheres, these copolymers often exhibit a spherical shape. nih.gov

SEM images can reveal that the outer surface of the microspheres is not smooth and may contain large pores. nih.gov By examining the internal topography of fractured particles, it is possible to observe a fine-grained, tightly packed internal structure containing void spaces that form an interconnected network of pores and tunnels. nih.gov This porous architecture is a characteristic feature of crosslinked polymers prepared via heterogeneous polymerization techniques. nih.gov SEM analysis also allows for the determination of particle size and size distribution. nih.gov

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the material's internal structure, making it indispensable for confirming the presence of nanoscale ordered domains and phase segregation.

In the context of 4-vinylpyridine-divinylbenzene networks that exhibit ordering in SAXS experiments, TEM has been used to directly visualize and confirm the presence of ordered lamellar structures. scispace.com TEM imaging corroborates the findings from SAXS, for instance, by showing how an increasing degree of cross-linking adversely affects the formation of these ordered structures. scispace.com This makes TEM a crucial complementary technique to SAXS for the unambiguous characterization of supramolecular ordering and phase-segregated morphologies within the copolymer.

Nitrogen Physisorption for Surface Area and Pore Size Distribution Analysis

Nitrogen physisorption is a standard technique used to determine the specific surface area and pore size distribution of porous materials, including Poly(1,2-Bis(ethenyl)benzene-co-4-Ethenylpyridine), often referred to as poly(divinylbenzene-co-4-vinylpyridine). This analysis provides critical insights into the material's morphology, which is essential for applications such as catalysis and adsorption. researchgate.netepa.gov The analysis involves the adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures.

The porous structure of these copolymers can be tailored by adjusting the synthesis conditions, such as the type and amount of porogen (a solvent used during polymerization to create pores). researchgate.net For instance, using a combination of a good solvent (like toluene) and a poor solvent or non-solvent (like n-heptane) for the forming polymer chains allows for control over the resulting porosity. researchgate.netpsu.edu The resulting materials can range from gel-type to macroporous structures. researchgate.net

| Copolymer System | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings |

|---|---|---|---|

| Poly(4-vinylpyridine-co-methacrylate crosslinker) | ~100 | - | Possesses a developed, permanent porous structure with bimodal pore size distribution (meso- and macropores). nih.gov |

| Poly(styrene-co-divinylbenzene) (for comparison) | >100 | - | Typically has a larger specific surface area and smaller pore size distribution maximum than 4VP copolymers. nih.gov |

| Poly(2-vinylpyridine-co-divinylbenzene) | - | - | Porosity is highly dependent on the porogen used during synthesis (e.g., n-heptane/toluene mixtures). researchgate.net |

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for evaluating the thermal stability of Poly(1,2-Bis(ethenyl)benzene-co-4-Ethenylpyridine). TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating thermal events like degradation.

The thermal degradation of the Poly(DVB-co-4VP) copolymer typically occurs in distinct stages. For the unmodified copolymer, the main degradation event is observed at high temperatures. For instance, one study identified the onset of decomposition at 371.0°C, with the peak of the first degradation step at 419.0°C and the process ending at 439.0°C under a nitrogen atmosphere. lew.ro Another study noted that the maximum weight loss for the main chain degradation of a similar PVP-DVB polymer occurs at 358°C. researchgate.net The thermal stability of the copolymer is generally high, making it suitable for applications that require elevated temperatures, such as in catalysis. researchgate.netresearchgate.net

The introduction of metal complexes into the polymer matrix can alter its thermal stability. For example, the degradation process of a Poly(4-vinylpyridine-co-divinylbenzene)–Cu(II) complex begins at a lower temperature compared to the uncomplexed copolymer. researchgate.net This suggests that the coordination of Cu(II) ions weakens certain bonds within the polymer structure, leading to earlier degradation. researchgate.net Conversely, when complexed with a nickel Schiff base, the copolymer's thermal stability was enhanced, with a final degradation peak observed at 633°C, compared to 518°C for the nickel complex alone. lew.ro

Studies on poly(4-vinylpyridine) homopolymer (P4VP) show its main degradation occurs between 400–450°C under an inert atmosphere, with a maximum degradation rate around 420°C. mdpi.com Crosslinked P4VP is reported to have a temperature stability greater than 225°C. scipoly.com Copolymers of styrene (B11656) with divinylbenzene (B73037) also exhibit high thermal stability, with activation energies for degradation calculated to be in the range of 53-65 kcal/mole. nih.gov

| Material | Atmosphere | Onset Temp (°C) | Peak Degradation Temp (°C) | Reference |

|---|---|---|---|---|

| Poly(4VP-co-DVB) | Nitrogen | 371 | 419 | lew.ro |

| P4VP Homopolymer | Nitrogen | ~400 | ~420 | mdpi.com |

| PS-b-P4VP Block Copolymer | Nitrogen | - | 400 (P4VP block) | researchgate.net |

| Poly(4VP-co-DVB)-Ni Complex | Nitrogen | 289 | 362 (main), 633 (final) | lew.ro |

| Poly(4VP-co-DVB)-Cu(II) Complex | Air | - | >400 (thermo-oxidative) | researchgate.net |

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of polymers, particularly their phase transitions. For Poly(1,2-Bis(ethenyl)benzene-co-4-Ethenylpyridine), DSC is primarily employed to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The Tg of poly(4-vinylpyridine) (P4VP) homopolymer is reported to be approximately 142°C. acs.orgpolysciences.com In copolymers, the Tg can be influenced by the comonomer content and the presence of other substances. For instance, in blends of P4VP with poly(vinyl phenol), a single Tg is observed, indicating miscibility, and its value is dependent on the weight fraction of the components. nih.gov

The incorporation of metal ions into the Poly(DVB-co-4VP) matrix significantly affects its Tg. The coordination of the pyridine nitrogen to a metal center restricts the segmental motion of the polymer chains. As a result, the glass transition temperature of the metal-polymer complex is higher than that of the neat copolymer. researchgate.netresearchgate.net Studies on a Poly(4-vinylpyridine-co-divinylbenzene)–Cu(II) complex showed that the Tg increased with a higher content of Cu²⁺ ions. researchgate.net This increase in Tg is attributed to a form of ionic crosslinking provided by the metal ions, which reduces the free volume and mobility of the polymer chains.

| Material | Glass Transition Temperature (Tg) | Key Findings | Reference |

|---|---|---|---|

| Poly(4-vinylpyridine) Homopolymer | ~142 °C | Baseline Tg for the vinylpyridine component. acs.orgpolysciences.com | acs.orgpolysciences.com |

| Poly(4VP-co-DVB) | - | Tg is higher than that of the non-crosslinked polymer. | - |

| Poly(4VP-co-DVB)–Cu(II) Complex | Higher than neat copolymer | Tg increases with increasing Cu²⁺ ion content due to restricted chain motion. researchgate.net | researchgate.net |

| Poly(4VP-co-DVB)–Co²⁺ Complex | - | Metal coordination restricts polymer chain mobility. researchgate.net | researchgate.net |

Electrochemical Characterization

Polarography for Quantification of Metal Content and Leaching Dynamics

Polarography is an electroanalytical technique that has been effectively used in the characterization of metal-containing Poly(1,2-Bis(ethenyl)benzene-co-4-Ethenylpyridine) materials. researchgate.netepa.govresearchgate.net This method is particularly valuable for quantifying the amount of metal ions loaded onto the polymer support and for assessing the stability of the metal-polymer complex by monitoring potential leaching of the metal into a solution. researchgate.netresearchgate.net

In the context of heterogeneous catalysis, where the copolymer often acts as a support for a catalytically active metal species, ensuring the metal remains bound to the support is critical for catalyst longevity and preventing product contamination. Polarography offers a sensitive means to measure trace amounts of metal ions in a liquid phase. k-state.edunih.gov

Studies involving Poly(4-vinylpyridine-co-divinylbenzene)-Co²⁺ complexes have utilized polarography to determine the cobalt content on the polymer-supported catalysts. researchgate.netresearchgate.net The results from these analyses have demonstrated that no significant leaching of the Co²⁺ ions occurred during catalytic activity tests, confirming the strong coordination between the pyridine groups of the polymer and the metal ions. researchgate.netresearchgate.net This stability is a key advantage for the use of these materials as recyclable catalysts. The technique is capable of detecting metal concentrations in the µg/L to mg/L range, making it suitable for such leaching studies. nih.govsciencepublishinggroup.com

Porosity and Density Analysis

The porosity and density of Poly(1,2-Bis(ethenyl)benzene-co-4-Ethenylpyridine) are defining characteristics that dictate its utility in various applications. The porous structure is typically created during suspension polymerization by including an inert diluent, or porogen, in the monomer mixture. researchgate.netpsu.edu The choice of porogen—whether it is a good solvent, a poor solvent, or a mixture—plays a crucial role in the development of the final pore structure. researchgate.net

The bulk density of commercially available crosslinked poly(4-vinylpyridine) is reported to be around 0.45 g/mL. scipoly.com The porosity of these materials is often characterized by nitrogen adsorption-desorption measurements (as detailed in section 3.2.3), which provide data on specific surface area, pore volume, and average pore diameter. researchgate.net For example, 4-vinylpyridine copolymers crosslinked with methacrylate-based crosslinkers have been shown to possess specific surface areas around 100 m²/g. nih.gov The internal structure of these microspheres contains both mesopores and macropores. nih.gov

| Property | Value | Method/Condition | Reference |

|---|---|---|---|

| Bulk Density | 0.45 g/mL | For crosslinked poly(4-vinylpyridine) beads. | scipoly.com |

| Specific Surface Area | ~100 m²/g | Nitrogen adsorption for 4VP copolymers. | nih.gov |

| Pore Type | Mesoporous and Macroporous | Determined from nitrogen adsorption-desorption isotherms. | nih.gov |

| Porogen Influence | High | Porosity is controlled by the type and amount of porogen (e.g., toluene/n-heptane). | researchgate.net |

Mercury Intrusion Porosimetry for Pore Volume and Distribution

Mercury intrusion porosimetry (MIP) is a powerful technique utilized to determine the pore volume and pore size distribution of porous materials. This method is particularly useful for characterizing the macroporous structure of Poly(1,2-Bis(ethenyl)benzene-co-4-Ethenylpyridine) materials. The fundamental principle of MIP involves the progressive intrusion of mercury, a non-wetting liquid, into the pores of the material under incrementally increasing pressure. The relationship between the applied pressure and the volume of mercury intruded provides detailed information about the porous network.

The Washburn equation is central to the interpretation of MIP data, relating the applied pressure to the size of the pores being filled:

d = -4γcos(θ)/P

where:

d is the pore diameter

γ is the surface tension of mercury

θ is the contact angle between mercury and the material

P is the applied pressure

By monitoring the cumulative volume of mercury intruded at each pressure step, a pore size distribution can be generated. This allows for the quantification of the total pore volume and provides insights into the distribution of pore sizes within the material. For analogous macroporous copolymers, such as those of 4-vinylpyridine and divinylbenzene, MIP has been effectively employed to elucidate their porous architecture.

Research on macroporous copolymers of 4-vinylpyridine with divinylbenzene has demonstrated a range of pore volumes, typically varying from 0.11 to 1.39 cm³/g. researchgate.net The specific pore characteristics are influenced by synthesis conditions, such as the type and amount of porogen used during polymerization. For instance, in related poly(styrene-co-divinylbenzene) microspheres, total pore volumes of 0.52 ml/g have been reported.

While MIP is highly effective for characterizing macropores, it is often complemented by other techniques like nitrogen adsorption-desorption to obtain a comprehensive understanding of the entire pore structure, including mesopores and micropores. For example, in a study on a Poly(4-vinylpyridine-co-divinylbenzene)-Co complex, the micropore volume was determined to be approximately 0.02 cm³/g. researchgate.net

Pore Volume Data for Related Copolymers

| Material | Pore Volume (cm³/g) | Reference |

| Macroporous cross-linked copolymers of 4-vinylpyridine with divinylbenzene | 0.11 - 1.39 | researchgate.net |

| Poly(4-vinylpyridine-co-divinylbenzene)-Co complex (micropore volume) | ~0.02 | researchgate.net |

| Poly(divinylbenzene) microspheres | 0.52 |

Determination of Skeletal and Particle Density

Skeletal Density refers to the mass of the solid material divided by its volume, excluding the volume of any open and closed pores. It represents the true density of the polymer matrix. A common and accurate method for determining skeletal density is helium pycnometry. This technique utilizes the inert gas helium, which is small enough to penetrate into the smallest of pores. The volume of the solid material is determined by measuring the pressure change of helium in a calibrated chamber with and without the sample. The skeletal density is then calculated from the sample's mass and its measured volume. For organic polymers similar in composition, such as poly(divinylbenzene), skeletal densities are typically in the range of 1.1 to 1.3 g/cm³.

Particle Density , also known as the envelope or apparent density, is the mass of a particle divided by its total volume, including the volume of its internal pores. This property is particularly relevant for materials in powder or granular form. The particle density can also be determined by techniques such as mercury intrusion porosimetry, where the volume of the particles is measured at a low pressure before mercury begins to intrude into the pores.

The difference between the skeletal and particle densities is directly related to the porosity of the material. The total porosity (ε) can be calculated using the following equation:

ε (%) = (1 - (Particle Density / Skeletal Density)) x 100

This information, combined with the pore volume data from MIP, allows for a comprehensive characterization of the void space within the Poly(1,2-Bis(ethenyl)benzene-co-4-Ethenylpyridine) material.

Typical Skeletal Density Range for Related Organic Polymers

| Polymer | Skeletal Density (g/cm³) |

| Poly(divinylbenzene) and similar organic polymers | 1.1 - 1.3 |

Functionalization and Post Synthetic Modification Strategies for Poly 1,2 Bis Ethenyl Benzene Co 4 Ethenylpyridine

Covalent Chemical Modification

Covalent modification of the poly(DVB-co-4VP) copolymer primarily targets the accessible nitrogen atom on the pyridine (B92270) ring. This approach enables the introduction of a diverse array of chemical functionalities, altering the polymer's solubility, charge, and reactivity.

Quaternization of Pyridine Nitrogen Atoms

Quaternization is a fundamental chemical modification of the pyridine nitrogen atoms within the poly(DVB-co-4VP) backbone. This reaction converts the neutral tertiary amine of the pyridine ring into a positively charged quaternary ammonium (B1175870) salt, which significantly alters the polymer's properties, particularly its hydrophilicity and ionic character.

The process typically involves reacting the copolymer with an alkyl halide (RX, where R is an alkyl group and X is a halide such as Cl, Br, or I). The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new C-N bond and a permanent positive charge on the nitrogen atom.

Detailed Research Findings: The efficiency of quaternization can be influenced by several factors, including the choice of the alkylating agent, solvent, temperature, and the steric accessibility of the pyridine nitrogen atoms within the crosslinked copolymer matrix. While the reaction is conceptually straightforward, achieving quantitative conversion of all pyridine units can be challenging. Studies on poly(4-vinylpyridine) have shown that quaternization yields often range from 65-70% with common alkyl halides, a phenomenon attributed to neighboring group effects and steric hindrance. However, higher yields, up to 95%, have been reported using more reactive agents like methyl iodide. The use of activated halides, such as chloro 2-propanone and 2-chloroacetamide, can also lead to complete quaternization.

The degree of quaternization can be systematically controlled by adjusting the molar ratio of the alkylating agent to the pyridine monomer units. This tunability is crucial for fine-tuning the material's properties for specific applications. For instance, in the development of adsorbents for volatile organic compounds (VOCs), macroporous poly(DVB-co-4VP) was modified to introduce hydrophilic methyl pyridinium (B92312) units. Increasing the content of these quaternized units enhanced the microwave-assisted desorption of benzene (B151609) under humid conditions by increasing moisture adsorption, which facilitates heating.

Interactive Data Table: Quaternization Reagents and Their Effects

| Reagent | Typical Conversion Yield | Key Feature of Resulting Polymer |

| Methyl Iodide | Up to 95% | High degree of quaternization, increased hydrophilicity. |

| 1-Bromohexane | ~85-95% reduction in bacterial colonies | Introduces antibacterial properties to surfaces. |

| Octyl Bromide | ~100% (monomer quaternization) | Creates amphiphilic character. |

| 2-Chloroethanol (B45725) | Not specified | Introduces hydroxyl (-OH) functional groups. |

| Chloro 2-propanone | Quantitative | Activated halide allows for full quaternization. |

Introduction of Specific Ligands and Reactive Moieties

Beyond simple alkylation, the pyridine nitrogen allows for the introduction of more complex ligands and reactive moieties. This functionalization transforms the copolymer into a scaffold for catalysts, chelating agents, or initiators for further polymerization. The strategy often involves a two-step process: initial quaternization with a reagent containing a secondary reactive group, followed by further chemical transformation.

For example, quaternization with 2-chloroethanol introduces a primary alcohol group. This hydroxyl moiety can then serve as a point for further esterification or etherification reactions, allowing the attachment of a wide range of molecules. This approach effectively converts the copolymer into a versatile solid support with pendant reactive sites.

Detailed Research Findings: The introduction of specific functionalities is critical for catalytic applications. By anchoring metal-coordinating ligands to the polymer backbone, heterogeneous catalysts can be created that combine the reactivity of homogeneous catalysts with the ease of separation of solid-phase systems. For instance, modifying the copolymer to include ligands capable of chelating with transition metals like palladium or ruthenium can yield recyclable catalysts for various organic transformations. Similarly, introducing acidic or basic moieties can create solid acid/base catalysts. The crosslinked nature of the poly(DVB-co-4VP) provides mechanical and thermal stability, making it an excellent support material.

Grafting of Auxiliary Polymer Chains onto the Copolymer Backbone

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end-groups to the copolymer backbone.

"Grafting from" utilizes reactive sites on the backbone to initiate the polymerization of a second monomer, growing the new polymer chains directly from the surface.

Detailed Research Findings: The "grafting from" approach using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) has proven particularly effective. For example, poly(4-vinylpyridine) brushes have been grafted from chloromethylated polystyrene resins (a structurally similar crosslinked polymer) using surface-initiated ATRP (SI-ATRP). In this method, the chloromethyl groups on the resin act as initiators for the polymerization of 4-vinylpyridine (B31050), resulting in a high density of grafted chains. rsc.org

Another powerful technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A poly(4-vinylpyridine) chain can be synthesized first to act as a macro-chain transfer agent (macro-CTA). This P4VP macro-CTA is then used to control the polymerization of a second monomer, such as styrene (B11656), to form well-defined block copolymers (e.g., P4VP-b-PS). tandfonline.comrsc.org This method allows for precise control over the length and composition of the grafted chains. Anionic polymerization has also been used to graft poly(4-vinylpyridine) onto divinylbenzene-cross-linked polystyrene, demonstrating the versatility of different polymerization mechanisms for modification. acs.org

Interactive Data Table: Polymer Grafting Techniques

| Grafting Technique | Description | Example Application |

| Surface-Initiated ATRP | Polymer chains are grown from initiator sites on the copolymer surface. | Preparation of chelating adsorbents for heavy metal ions. rsc.org |

| RAFT Polymerization | A P4VP macro-chain transfer agent is used to synthesize block copolymers. | Synthesis of well-defined P4VP-b-PS nanoparticles for use in nanocomposites. tandfonline.comrsc.org |

| Anionic Grafting | Anionic polymerization is initiated from sites on the polymer backbone. | Grafting P4VP onto DVB-cross-linked polystyrene resins. acs.org |

Metal Ion Complexation and Coordination Chemistry

The pyridine units in the poly(DVB-co-4VP) copolymer act as effective Lewis bases, readily coordinating with a wide variety of transition metal ions. mdpi.com This property allows for the creation of polymer-metal complexes with applications in catalysis, separation, and functional materials. The crosslinked divinylbenzene (B73037) matrix provides a robust physical support for the coordinated metal centers.

Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Cu(II))

The synthesis of metal-copolymer complexes is typically achieved by exposing the poly(DVB-co-4VP) material to a solution containing the desired metal salt (e.g., CoCl₂, CuCl₂, CuSO₄). The metal ions diffuse into the porous polymer matrix and coordinate with the lone pair of electrons on the pyridine nitrogen atoms. The extent of metal loading can be controlled by adjusting the concentration of the metal solution, reaction time, and temperature.

Detailed Research Findings: The formation of these complexes has been extensively studied for various transition metals. For example, poly(DVB-co-4VP) has been used to prepare cobalt(II) complexes for catalytic applications. scientific.netresearchgate.netresearchgate.net Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) confirms the coordination between the pyridine nitrogen and the Co(II) ion. Thermogravimetric analysis (TGA) shows that these complexes possess sufficient thermal stability for use in catalytic reactions such as cyclohexane (B81311) oxidation. scientific.netresearchgate.net

Characterization of these polymer-metal complexes relies on a suite of analytical techniques:

FTIR Spectroscopy: To confirm the coordination of the metal ion to the pyridine nitrogen, evidenced by shifts in the characteristic pyridine ring vibration bands.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.

Differential Scanning Calorimetry (DSC): To determine the effect of metal coordination on the glass transition temperature (Tg).

Polarography/Atomic Absorption Spectroscopy (AAS): To quantify the amount of metal loaded onto the polymer support.

Elucidation of Coordination Mechanisms Involving Pyridine Nitrogen Sites

The primary coordination mechanism involves the donation of the lone pair of electrons from the sp²-hybridized nitrogen atom of the pyridine ring to a vacant orbital of the transition metal ion, forming a coordinate covalent bond. mdpi.comscientific.netresearchgate.net The geometry and stability of the resulting complex are governed by the nature of the metal ion, its preferred coordination number, and the steric constraints imposed by the polymer backbone.

Detailed Research Findings: FTIR spectroscopy is a key tool for elucidating the coordination mechanism. The coordination of the pyridine nitrogen to a metal center typically causes a blue shift (an increase in wavenumber) of the C=N and C=C stretching vibrations of the pyridine ring. For example, in the formation of a poly(DVB-co-4VP)-Co(II) complex, this shift confirms that the pyridine nitrogen's lone pair is directly involved in bonding with the cobalt ion. scientific.netresearchgate.net

The coordination can occur in different modes. In dilute solutions of linear P4VP, intramolecular complexation can occur, where a single polymer chain wraps around a metal ion. pku.edu.cn However, in the crosslinked poly(DVB-co-4VP) system or in semi-dilute solutions, intermolecular coordination is dominant. Here, a single metal ion can coordinate to pyridine units from different polymer chains, acting as a crosslinking agent. pku.edu.cn This intermolecular coordination enhances the mechanical stability and raises the glass transition temperature of the material. researchgate.net The coordination number—the number of pyridine ligands attached to a single metal ion—depends on factors like steric hindrance and the metal-to-ligand ratio. For Cu(II) complexes with P4VP in a semi-dilute solution, the coordination number has been found to be three. pku.edu.cn

Assessment of Metal-Polymer Complex Stability and Performance

The stability and performance of metal-polymer complexes derived from poly(1,2-bis(ethenyl)benzene-co-4-ethenylpyridine) are critical for their application, particularly in catalysis. The pyridine nitrogen's lone pair of electrons readily coordinates with transition metal ions, forming stable macromolecular complexes. diva-portal.orgresearchgate.net The cross-linked divinylbenzene matrix provides a robust and thermally stable support for these metallic centers. diva-portal.orgkaust.edu.sa

Thermal Stability: Thermogravimetric analysis (TGA) indicates that the polymer support of poly(4-vinylpyridine-co-divinylbenzene) possesses sufficient thermal stability for use under typical catalytic reaction conditions. diva-portal.orgresearchgate.netkaust.edu.sa The coordination of metal ions can further influence this stability. For instance, studies on a modified copolymer with a nickel Schiff base complex showed that the coordination mechanism imparts significant thermal stability to the macromolecular system. nih.gov However, in some cases, the introduction of metal ions like Cu(II) can cause an initial reduction in thermal stability by altering the electronic density around the coordination sites, which may weaken certain bonds and lead to earlier degradation at lower temperatures.

Catalytic Performance: The performance of these metal-polymer complexes has been extensively evaluated in oxidation catalysis. For example, cobalt(II) complexes supported on poly(4-vinylpyridine-co-divinylbenzene) have demonstrated notable catalytic activity in the oxidation of cyclohexane. diva-portal.orgresearchgate.net Research has shown a direct correlation between the metal content and the catalytic performance; increasing the cobalt ion content can lower the initiation temperature of the oxidation reaction and enhance the decomposition of cyclohexylhydroperoxide, a key intermediate in the process. diva-portal.orgresearchgate.net

Complex Stability and Metal Leaching: A significant advantage of immobilizing metal catalysts on a polymer support is the prevention of metal leaching into the reaction medium. This enhances the reusability of the catalyst and prevents product contamination. Polarography measurements of cobalt complexes have confirmed that no significant leaching of Co²+ ions occurs during catalytic activity tests. diva-portal.orgkaust.edu.sa This stability is attributed to the strong coordinate bond between the pyridine nitrogen and the metal center, as confirmed by Fourier-transform infrared spectroscopy (FTIR). diva-portal.orgresearchgate.net The high stability of these complexes ensures the longevity and cost-effectiveness of the catalyst in industrial applications.

Below is an interactive table summarizing the stability and performance assessment of these metal-polymer complexes.

| Parameter | Assessment Method | Key Findings |

| Thermal Stability | Thermogravimetric Analysis (TG-DTA) | The polymer support is generally stable under reaction conditions. Metal coordination can either enhance or slightly decrease initial stability. nih.gov |

| Catalytic Activity | Cyclohexane Oxidation Tests | Activity increases with higher metal content, leading to lower reaction initiation temperatures. diva-portal.orgresearchgate.net |

| Metal Leaching | Polarography, Stripping Voltammetry | No significant metal leaching observed, indicating high complex stability and catalyst reusability. diva-portal.orgkaust.edu.sa |

| Coordination | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms coordination between the pyridine nitrogen lone pair and the metal center. diva-portal.orgresearchgate.net |

Molecular Imprinting Technologies

Molecular imprinting is a powerful technique used to create synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule, known as the template. nih.govnih.gov This "lock and key" mechanism allows for the highly selective binding of the target analyte. acs.orgnih.gov When the template is an ion, the technique is referred to as ion imprinting technology (IIT). magtech.com.cnmdpi.com

Principles and Mechanisms of Imprinted Site Formation

The formation of imprinted sites in a polymer like poly(1,2-bis(ethenyl)benzene-co-4-ethenylpyridine) involves a multi-step process:

Complex Formation: The process begins with the formation of a stable complex between the template molecule (or ion) and a functional monomer. nih.gov In this copolymer, 4-ethenylpyridine (4-vinylpyridine) serves as the functional monomer. Its pyridine ring can interact with the template through various non-covalent interactions, such as hydrogen bonding, ionic interactions, π-π stacking, or metal-ion coordination. nih.govnih.govrsc.org The choice of functional monomer is critical and depends on the chemical nature of the template. nih.govnih.gov

Polymerization: This pre-organized assembly is then co-polymerized with a high concentration of a cross-linking monomer, which in this case is 1,2-bis(ethenyl)benzene (divinylbenzene). nih.govmagtech.com.cn The cross-linker creates a rigid, three-dimensional polymer network that permanently fixes the functional monomers in their specific spatial arrangement around the template molecule. nih.gov

Template Removal: After polymerization, the template molecule is extracted from the polymer matrix. This leaves behind specific recognition cavities, or "imprints," that are complementary to the template. nih.govmagtech.com.cn These cavities possess a "memory" of the template's characteristics, enabling the polymer to selectively rebind the target molecule from a complex mixture. mdpi.com

The result is a molecularly imprinted polymer (MIP) or ion-imprinted polymer (IIP) with high affinity and selectivity for the original template molecule. nih.gov

Strategic Selection and Removal of Template Molecules

The success of molecular imprinting hinges on the appropriate selection of the template and the effectiveness of its subsequent removal.

Template Selection: The template molecule must be chosen carefully. It should be stable under the polymerization conditions and possess functional groups capable of interacting strongly and specifically with the functional monomer (4-ethenylpyridine). nih.gov For ion imprinting, metal ions are used as templates, forming coordination complexes with the pyridine units. nih.govmagtech.com.cn The selection process often involves computational simulations and spectroscopic studies (e.g., UV-Vis, NMR) to determine the optimal functional monomer-template ratio and the stability of the pre-polymerization complex. nih.gov

Template Removal: Complete removal of the template is a critical yet challenging step, as any residual template molecules will occupy the binding sites, reducing the polymer's efficiency and potentially leading to "template bleeding" in analytical applications. researchgate.netmdpi.com The choice of an effective removal strategy depends on the nature of the template-monomer interaction. researchgate.net Common techniques include:

Solvent Extraction: This is the most widely used method, often employing Soxhlet extraction, ultrasonication, or microwave-assisted extraction (MAE) to accelerate the process. diva-portal.orgkaust.edu.samdpi.com The solvent system, typically a mixture like methanol/acetic acid, is chosen to disrupt the non-covalent bonds between the template and the polymer matrix without damaging the imprinted cavities. mdpi.com

Acidic/Basic Washing: For ion-imprinted polymers, where the template is a metal ion, washing with an acidic solution is effective for leaching the ion from the polymer matrix. magtech.com.cn Similarly, acidic or basic additives in solvents can help break ionic or hydrogen bonds. elsevierpure.com

Enzymatic or Chemical Cleavage: In some advanced strategies, templates are designed with cleavable bonds that allow for their removal under specific chemical or enzymatic conditions. diva-portal.org

The efficiency of template removal is typically monitored by chromatographic or spectroscopic techniques to ensure the imprinted sites are vacant and accessible for rebinding. mdpi.com

Utilization of Dual Functional Monomers for Enhanced Selectivity

To improve the recognition capabilities and binding affinity of MIPs, a strategy involving the use of two or more different functional monomers, known as dual or "cocktail" functional monomers, has been developed. nih.govmdpi.combit.edu.cn This approach allows for the creation of more defined and stable binding sites by incorporating multiple types of interactions with the template molecule.

For a polymer based on 4-ethenylpyridine, a second functional monomer like methacrylic acid could be introduced. This combination allows for simultaneous interactions with a suitable template: the pyridine ring can engage in π-π stacking and hydrogen bonding, while the carboxylic acid group of methacrylic acid can provide stronger hydrogen bonding or electrostatic interactions. nih.govrsc.orgmdpi.com

This synergistic effect leads to several advantages:

Increased Affinity and Selectivity: The formation of multiple, complementary interactions between the dual monomers and the template results in a more stable pre-polymerization complex. This translates to imprinted cavities with higher affinity and greater selectivity for the target molecule compared to MIPs synthesized with a single functional monomer. nih.govnih.gov

Broader Applicability: The use of dual monomers expands the range of templates that can be effectively imprinted, particularly for highly polar molecules that may not interact strongly enough with a single type of functional monomer. mdpi.com

Improved Performance in Polar Solvents: The stronger and more diverse interactions can help overcome interference from polar solvents during the rebinding process, improving the MIP's performance in aqueous environments. researchgate.net

Studies have demonstrated that MIPs synthesized with a combination of monomers like 2-vinylpyridine (B74390) and methacrylic acid exhibit significantly higher adsorption capacities and imprinting factors (a measure of selectivity) than those made with either monomer alone. nih.govrsc.org

Applications of Poly 1,2 Bis Ethenyl Benzene Co 4 Ethenylpyridine in Advanced Materials Science

Catalysis and Catalytic Supports

The copolymer's tunable properties, including its high surface area and the presence of nitrogen-containing functional groups, make it an excellent candidate for various catalytic applications. It can function both as a stable support for metallic catalysts and as a catalyst in its own right.

Polymeric Supports for Heterogeneous Metal Catalysts

The pyridine (B92270) units within the copolymer act as effective ligands for the immobilization of a wide array of transition metal ions, transforming the polymer into a robust heterogeneous catalyst support. This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The nitrogen lone pair on the pyridine ring coordinates with metal centers, securely anchoring them to the polymer matrix and often preventing leaching during the reaction process. researchgate.netresearchgate.net

This copolymer has been successfully employed as a support for various metal catalysts, including:

Cobalt (Co): Cobalt complexes supported on the copolymer have shown significant catalytic activity in oxidation reactions. researchgate.netresearchgate.net

Copper (Cu): Copper(II) complexes have been studied for their thermal behavior and catalytic potential when immobilized on this support.

Palladium (Pd): The copolymer's high coordination ability with palladium has been utilized to create efficient nanocatalysts.

Rhodium (Rh): Anionic rhodium(I) complexes have been electrostatically attached to the cationic form of the polymer (N-methylated) for applications in carbonylation reactions. researchgate.net

The macroreticular structure of the copolymer provides high thermal stability and accessibility of the catalytic sites, making it a reliable support for industrial applications. researchgate.net

Direct Catalytic Activity via Basic Pyridine Sites

Beyond its role as a support, the copolymer itself can function as a basic catalyst. The pyridine moieties within the polymer structure possess basic nitrogen atoms that can catalyze various organic transformations. This intrinsic catalytic activity eliminates the need for a metal component, offering a more sustainable and cost-effective catalytic system.

One notable application is in Knoevenagel-type condensations, a crucial carbon-carbon bond-forming reaction in organic synthesis. The basic pyridine sites on the polymer can effectively catalyze the reaction between aldehydes and active methylene (B1212753) compounds. The copolymer is also useful as an acid scavenger in non-aqueous systems, such as in reactions of acid halides with alcohols or amines, and for the formation of enamines and ketals.

Performance in Oxidation Reactions (e.g., Cyclohexane (B81311), Hydroquinone)